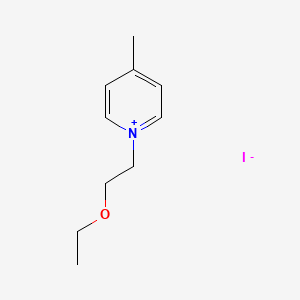

1-Ethoxyethyl-4-picolinium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethoxyethyl-4-picolinium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a picolinium ion, which is a derivative of pyridine, and an ethoxyethyl group attached to the nitrogen atom The iodide ion serves as the counterion

Preparation Methods

The synthesis of 1-ethoxyethyl-4-picolinium iodide typically involves the quaternization of 4-picoline with ethyl iodide in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{4-Picoline} + \text{Ethyl iodide} \rightarrow \text{this compound} ]

The reaction conditions may vary, but common solvents used include acetonitrile or ethanol. The reaction mixture is usually heated to around 80-100°C for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-Ethoxyethyl-4-picolinium iodide can undergo various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide ions, under appropriate conditions.

Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The picolinium ion can be reduced to form the corresponding pyridine derivative using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include polar solvents like water or alcohols, and the reactions are typically carried out at room temperature or slightly elevated temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Ethoxyethyl-4-picolinium iodide is primarily utilized as a phase-transfer catalyst in various organic synthesis reactions. This role is crucial because it facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. Its effectiveness in this capacity makes it a valuable tool in synthetic organic chemistry.

Medicine

In the medical field, this compound is being explored for its potential in drug delivery systems . The quaternary ammonium structure allows it to enhance the solubility and stability of certain drugs, making it easier for them to be administered effectively. Its ability to interact with biological membranes can also lead to improved absorption of therapeutic agents.

Industrial Applications

This compound is involved in the formulation of ionic liquids , which have numerous industrial applications, including:

- Electroplating

- Solvents for chemical reactions

- Catalysts in various chemical processes

The unique properties of ionic liquids contribute to their effectiveness in these applications, making them an area of active research and development.

Phase-Transfer Catalysis

Research has demonstrated that this compound significantly enhances the efficiency of reactions involving phase transfer catalysis. For instance, studies indicate that reactions involving nucleophilic substitutions are markedly accelerated when this compound is employed as a catalyst, leading to higher product yields compared to reactions without it.

Drug Delivery Systems

In a notable study focusing on drug delivery systems, researchers found that formulations incorporating this compound improved the bioavailability of poorly soluble drugs. The compound's ability to form stable complexes with active pharmaceutical ingredients was shown to enhance their solubility in aqueous environments, facilitating better absorption in biological systems.

Ionic Liquids Development

The formulation of ionic liquids using this compound has been extensively studied for applications in green chemistry. These ionic liquids are less volatile than traditional solvents and can reduce environmental impact during chemical processes. Research indicates that these ionic liquids can effectively dissolve a wide range of organic compounds, making them suitable for diverse industrial applications.

Mechanism of Action

The mechanism of action of 1-ethoxyethyl-4-picolinium iodide is primarily based on its ability to interact with biological membranes and other molecular targets. The quaternary ammonium structure allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In drug delivery systems, it can enhance the solubility and stability of drugs by forming stable complexes with them.

Comparison with Similar Compounds

1-Ethoxyethyl-4-picolinium iodide can be compared with other quaternary ammonium compounds, such as:

1-Ethyl-3-methylimidazolium iodide: Similar in structure but contains an imidazolium ion instead of a picolinium ion. It is also used in ionic liquids and as a phase-transfer catalyst.

Tetrabutylammonium iodide: Contains a tetrabutylammonium ion and is commonly used in organic synthesis as a phase-transfer catalyst.

Benzyltriethylammonium iodide: Contains a benzyl group and is used in similar applications as a phase-transfer catalyst and in ionic liquids.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Biological Activity

Overview

1-Ethoxyethyl-4-picolinium iodide is a quaternary ammonium compound that has garnered interest in various biological applications. Its unique structure allows for potential interactions with cellular components, making it a candidate for studies in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C9H12N+I−

- Molecular Weight : 274.1 g/mol

- IUPAC Name : 1-ethoxyethyl-4-pyridin-1-ium iodide

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and proteins. As a quaternary ammonium compound, it may disrupt lipid bilayers, leading to altered membrane permeability and potential cytotoxic effects on various cell types.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antiseptics or disinfectants.

- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Neuroprotective Effects

In a neurobiology study, researchers investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a protective effect, reducing cell death by approximately 40% compared to untreated controls . This suggests its potential use in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar quaternary ammonium compounds was conducted:

| Compound | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|

| This compound | Yes (MIC: 32 µg/mL) | Yes (40% reduction in cell death) |

| Benzalkonium chloride | Yes (MIC: 16 µg/mL) | No |

| Cetylpyridinium chloride | Yes (MIC: 8 µg/mL) | Limited |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-ethoxyethyl-4-picolinium iodide with high purity?

- Methodological Answer : A modified quaternization reaction can be employed, where 4-picoline is reacted with 1-ethoxyethyl iodide in an aprotic solvent (e.g., acetonitrile) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization from ethanol-diethyl ether mixtures. Purity assessment should include elemental analysis and high-resolution mass spectrometry (HRMS), as detailed in experimental protocols for analogous ionic liquids .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to confirm the structure, focusing on shifts associated with the ethoxyethyl group (e.g., δ ~1.2 ppm for CH3 and δ ~3.5–4.0 ppm for OCH2).

- X-ray Diffraction (XRD) : Single-crystal XRD can resolve crystal packing and counterion interactions, though powder XRD may face limitations in complex systems (see analogous studies on HgI2 for methodology) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen, noting decomposition temperatures.

Advanced Research Questions

Q. How can researchers systematically evaluate the ionic conductivity of this compound in electrolyte applications?

- Methodological Answer :

- Experimental Design : Use impedance spectroscopy across a temperature range (e.g., 25–100°C) to measure conductivity. Compare results with analogous ionic liquids (e.g., imidazolium salts) to contextualize performance.

- Data Interpretation : Apply the Arrhenius equation to calculate activation energy, noting deviations caused by ion-pairing or viscosity effects. For reproducibility, follow reporting standards for electrochemical data, as seen in perovskite solar cell studies .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat TGA/DSC experiments using identical heating rates and purge gases (e.g., N2 vs. air). Discrepancies may arise from moisture absorption or impurities.

- Multi-Technique Validation : Correlate thermal data with FTIR or Raman spectroscopy to identify decomposition byproducts. Reference guidelines for data consistency in supplementary materials .

Q. How can the PICOT framework structure studies on this compound’s role in catalytic systems?

- Methodological Answer :

- Population (P) : Define the reaction system (e.g., "Suzuki cross-coupling in aqueous media").

- Intervention (I) : Specify the compound’s concentration and reaction conditions.

- Comparison (C) : Benchmark against traditional catalysts (e.g., TBAB).

- Outcome (O) : Measure yield, turnover frequency, and recyclability.

- Time (T) : Define reaction duration and long-term stability tests. Align with PICOT-based electrochemical studies .

Q. Methodological & Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and closed systems to minimize inhalation/contact.

- Wear nitrile gloves, safety goggles, and lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite). Follow general ionic liquid safety guidelines .

Q. How should researchers present experimental data for studies involving this compound?

- Methodological Answer :

- Data Tables : Include purity (%), conductivity (mS/cm), thermal decomposition onset (°C), and crystallographic parameters (if applicable).

- Supplemental Materials : Provide raw NMR/TGA files and synthetic protocols per journal guidelines .

- Reproducibility : Detail solvent batches, instrument calibration, and statistical error margins, as emphasized in perovskite research .

Properties

CAS No. |

73771-12-7 |

|---|---|

Molecular Formula |

C10H16INO |

Molecular Weight |

293.14 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)-4-methylpyridin-1-ium;iodide |

InChI |

InChI=1S/C10H16NO.HI/c1-3-12-9-8-11-6-4-10(2)5-7-11;/h4-7H,3,8-9H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

QZCURHRLJIFDSY-UHFFFAOYSA-M |

Canonical SMILES |

CCOCC[N+]1=CC=C(C=C1)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.